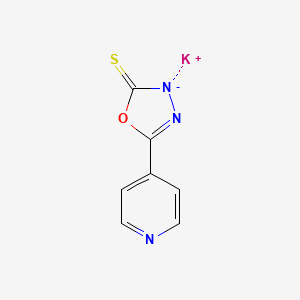![molecular formula C15H14N4O B8047713 (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)
(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide is a complex organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-1H-benzo[d]imidazole-2-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems, particularly in understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are also used in pharmaceutical chemistry.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds have been studied for their antitumor properties.
Uniqueness: (Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXAUSVHHHSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B8047660.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)




![Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)
![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)


